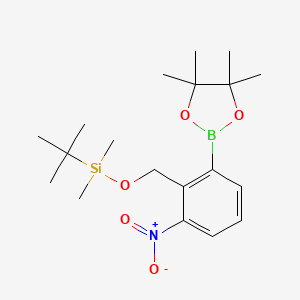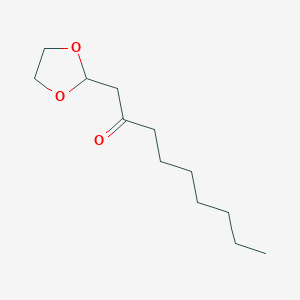
3,5-Difluoro-4-methylbenzyl alcohol
Overview
Description
3,5-Difluoro-4-methylbenzyl alcohol: is an organic compound with the molecular formula C8H8F2O. It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, with a hydroxyl group (-OH) attached to the benzyl position. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: 3,5-Difluoro-4-methylbenzaldehyde, 3,5-Difluoro-4-methylbenzoic acid.
Reduction: 3,5-Difluoro-4-methylbenzylamine.
Substitution: 3,5-Difluoro-4-methylbenzyl chloride.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 3,5-Difluoro-4-methylbenzyl alcohol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry:
Mechanism of Action
Comparison with Similar Compounds
3,5-Difluoro-4-methylbenzaldehyde: Similar in structure but contains an aldehyde group instead of a hydroxyl group.
3,5-Difluoro-4-methylbenzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
3,5-Difluoro-4-methylbenzyl chloride: Contains a chloride group instead of a hydroxyl group.
Uniqueness:
Properties
IUPAC Name |
(3,5-difluoro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZGPFNDJKYPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)

